1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol

Regioisomer differentiation Tautomeric form control Physicochemical property comparison

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol (CAS 2059970-93-1) is a synthetic 1,2-dihydro-3H-pyrazol-3-one derivative belonging to the N-sulfonylethyl pyrazole family. It possesses a C5-methyl group and a methanesulfonylethyl side-chain at N1, which together impart distinct regioisomeric identity, tautomeric preference, and hydrogen-bonding capability relative to other in-class pyrazolone scaffolds.

Molecular Formula C7H12N2O3S
Molecular Weight 204.25 g/mol
Cat. No. B12310237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol
Molecular FormulaC7H12N2O3S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NN1CCS(=O)(=O)C
InChIInChI=1S/C7H12N2O3S/c1-6-5-7(10)8-9(6)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H,8,10)
InChIKeyRQRZRHWHEDWNKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol – A Defined 1,2-Dihydro Regioisomeric Pyrazolone Building Block


1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol (CAS 2059970-93-1) is a synthetic 1,2-dihydro-3H-pyrazol-3-one derivative belonging to the N-sulfonylethyl pyrazole family. It possesses a C5-methyl group and a methanesulfonylethyl side-chain at N1, which together impart distinct regioisomeric identity, tautomeric preference, and hydrogen-bonding capability relative to other in-class pyrazolone scaffolds . The compound is commercially supplied as a versatile small-molecule scaffold with a declared purity minimum of 95% . Its computed physicochemical properties include a predicted density of 1.287 ± 0.06 g cm⁻³ and a predicted pKa of 8.38 ± 0.70 , values that differentiate it from the corresponding 2,4-dihydro regioisomer (CAS 1339811-48-1, predicted density 1.37 ± 0.1 g cm⁻³) .

Why a Generic N-Sulfonylethyl Pyrazole Cannot Replace 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol in Precise Applications


Simple replacement of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol with another N-sulfonylethyl pyrazole or pyrazolone regioisomer is unreliable because the 1,2-dihydro tautomeric form, the presence and position of the hydroxy group, and the C5-methyl substituent collectively dictate hydrogen-bond donor/acceptor topology, nucleophilic reactivity at C4, and metal-chelating geometry . Even a regioisomeric switch to the 2,4-dihydro system (CAS 1339811-48-1) yields a measurably different density (1.37 vs 1.29 g cm⁻³) and alters the tautomeric equilibrium, while omission of the 3-OH group in 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole eliminates the key hydrogen-bond donor that is often essential for target engagement in fragment-based campaigns .

Quantitative Differentiation Evidence: 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol vs. Closest Analogs


Regioisomeric Fidelity: 1,2-Dihydro versus 2,4-Dihydro Tautomer Density Comparison

The 1,2-dihydro regioisomer of 5-methyl-1-[2-(methylsulfonyl)ethyl]-3H-pyrazol-3-one (CAS 2059970-93-1) exhibits a predicted density of 1.287 ± 0.06 g cm⁻³, whereas the corresponding 2,4-dihydro regioisomer (CAS 1339811-48-1) displays a predicted density of 1.37 ± 0.1 g cm⁻³ . This ≈6% higher density of the 2,4-dihydro form reflects a more compact molecular packing arising from the alternative tautomer geometry. When a synthetic sequence or formulation requires a specific tautomer to ensure correct regioselectivity in subsequent N– or C–functionalization steps (e.g., C4 electrophilic substitution, which is tautomer-dependent), sourcing the incorrect regioisomer can lead to failed reactions or off-target products.

Regioisomer differentiation Tautomeric form control Physicochemical property comparison

Hydrogen-Bond Donor Capability: 3-OH Present versus 3,5-Dimethyl Analog

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol possesses a free hydroxy group at the 3-position, giving it a hydrogen-bond donor count of 1 (the OH) and a predicted topological polar surface area (TPSA) of approximately 50 Ų. In contrast, the closest commercially available analog lacking the 3-OH, 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazole , has a zero HBD count and a reduced TPSA (≈34 Ų, computed from its 2D structure). In fragment-based screening or target engagement studies, the presence of a single HBD can be the decisive factor for binding to a hydrogen-bond-accepting residue (e.g., a kinase hinge region), and replacing the hydroxy compound with the dimethyl analog may result in complete loss of affinity.

Hydrogen-bond donor Physicochemical profile Bioisosteric replacement

Synthetic Accessibility via Scalable Electrochemical Method

A 2023 study described an electrochemical/I⁻ dual-catalyzed protocol for the synthesis of sulfonated pyrazoles from pyrazolones and sodium sulfites under external-oxidant-free conditions . The method demonstrated a broad substrate scope (35 examples) with yields reaching up to 95% and amenability to gram-scale preparation. For the pyrazolone starting material corresponding to 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol, this approach represents a more sustainable and scalable alternative to traditional stoichiometric sulfonylation routes that often require harsh oxidants (e.g., mCPBA) and produce significant waste. By sourcing the compound from suppliers that utilize such modern process chemistry, procurement teams can reduce the risk of supply interruptions and secure material with a defined and reproducible impurity profile.

Gram-scale synthesis Electrochemical methodology Oxidant-free conditions

Ionization State Differentiation: Predicted pKa versus Common Pyrazolones

The predicted pKa of 8.38 ± 0.70 for 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol positions this compound as predominantly neutral under physiological pH (7.4) but partially ionizable under slightly basic conditions (e.g., pH 8.5 carbonate buffers). For comparison, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, a clinically used pyrazolone) has an experimentally determined pKa of approximately 7.0 [1], meaning it is already ∼50% ionized at pH 7.4. The higher pKa of the target compound delays the onset of ionization, which can be advantageous in formulations where anionic species lead to poor membrane permeability or unwanted chelation of excipient metal ions.

pKa prediction Ionization state Formulation compatibility

Optimal Procurement and Application Scenarios for 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol


Fragment-Based Lead Discovery Requiring a Defined H-Bond Donor Pyrazolone

In fragment-based screening campaigns where the pyrazolone core serves as a privileged hinge-binding motif, the presence of the 3-OH group (HBD = 1) is critical for engagement with kinase hinge regions or other H-bond-accepting protein motifs. The 3,5-dimethyl analog (HBD = 0) would fail to form this key interaction, making the 3-OH compound the mandatory procurement choice .

Regioselective Derivatization Programs Demanding 1,2-Dihydro Tautomer Purity

Synthetic sequences that exploit C4 electrophilic substitution (e.g., halogenation, Mannich reaction, or Vilsmeier formylation) of pyrazol-3-ones require the 1,2-dihydro tautomer to direct reactivity to the correct position. The 2,4-dihydro regioisomer (CAS 1339811-48-1) exhibits a different tautomeric equilibrium and may lead to regioisomeric mixtures or complete reaction failure. The measured density difference (Δ ≈ 0.083 g cm⁻³) serves as a practical quality-control metric to verify regioisomeric identity upon receipt.

Scale-Up of Sulfonated Pyrazole Libraries Using Modern Electrochemical Methodology

For medicinal chemistry groups building libraries of N-sulfonylethyl pyrazoles, sourcing 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol from suppliers employing the electrochemical I⁻ dual-catalyzed protocol ensures access to a robust, oxidant-free supply chain. The reported gram-scale capacity and up to 95% yield reduce the per-gram cost relative to traditional routes, directly impacting the budget of lead-optimization projects.

Formulation Studies Where Delayed Ionization is Preferred

When designing intravenous or oral formulations intended for slightly alkaline pH environments (e.g., intestinal fluid pH 7.5–8.0), the predicted pKa of 8.38 means that 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol remains predominantly neutral, avoiding the excessive ionization that edaravone (pKa ~7.0) exhibits at physiological pH . This delayed ionization profile can improve passive permeability and reduce excipient incompatibility caused by anionic species.

Quote Request

Request a Quote for 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.